Cgp 43487

Descripción general

Descripción

Cgp 43487 is a competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist. This compound has been studied for its potential to modulate dopaminergic function without causing motor impairment, making it a candidate for the treatment of neurological disorders such as Parkinson’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 43487 involves the preparation of its enantiomers, which have been shown to induce anticonvulsant effects

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a research compound. the synthesis would typically involve large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cgp 43487 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can alter the compound’s activity.

Reduction: This reaction involves the gain of electrons and can also modify the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Cgp 43487 exerts its effects by competitively inhibiting NMDA receptors, which are involved in excitatory neurotransmission in the brain . By blocking these receptors, the compound can modulate dopaminergic function and reduce hyperactivity in the dopaminergic system without causing motor impairment . This makes it a potential therapeutic agent for conditions like Parkinson’s disease, where dopaminergic dysfunction is a key feature .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Cgp 43487 is unique in that it can potentiate dopaminergic function without causing motor impairment, unlike other NMDA receptor antagonists such as MK-801 . This makes it a promising candidate for therapeutic applications where motor function preservation is crucial .

Actividad Biológica

CGP 43487 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily known for its role in modulating excitatory neurotransmission in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and epilepsy. The following sections detail the biological activity, mechanisms, and research findings associated with this compound.

This compound functions by selectively inhibiting the glutamate binding site on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory formation. By blocking these receptors, this compound can modulate excitatory neurotransmission and potentially mitigate neurotoxic effects associated with excessive glutamate signaling.

Key Actions of this compound:

- Inhibition of NMDA Receptors : It prevents the activation of NMDA receptors by glutamate, thereby reducing calcium influx that can lead to excitotoxicity.

- Neuroprotective Effects : Studies indicate that this compound may protect against neuronal damage in various models of neurodegeneration and seizures .

- Facilitation of Dopaminergic Function : In preclinical models, this compound has been shown to enhance dopaminergic signaling without inducing motor impairments, making it a candidate for treating Parkinson's disease .

Neuroprotective Effects

Research has demonstrated that systemic administration of this compound can prevent dendritic atrophy in specific brain regions (e.g., CA3 apical dendrites), suggesting its role in maintaining neuronal structure under stress conditions . Furthermore, it has been associated with increased neurogenesis in the dentate gyrus following seizure activity .

Case Studies

- Parkinson's Disease Models : In animal studies, this compound was found to potentiate the effects of dopaminergic therapies, improving motor symptoms without causing dyskinesias typically associated with L-DOPA treatment .

- Epilepsy Models : The compound exhibited anticonvulsant properties, with effective doses showing a significant reduction in seizure activity while also promoting neurogenesis .

Comparative Efficacy

A comparative study of this compound and other NMDA antagonists (e.g., APV) revealed that while both compounds inhibit NMDA receptor activity, this compound does so with fewer side effects related to motor function. This makes it a more favorable candidate for long-term therapeutic use in conditions like Parkinson's disease .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Efficacy of NMDA Antagonists

| Compound | Mechanism | Motor Impairment | Neuroprotective Effect |

|---|---|---|---|

| This compound | Competitive antagonist | Minimal | High |

| APV | Competitive antagonist | Moderate | Moderate |

Propiedades

Número CAS |

146388-56-9 |

|---|---|

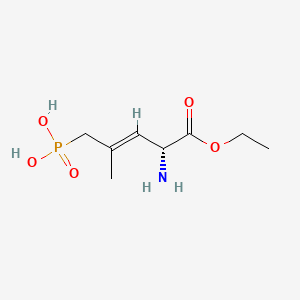

Fórmula molecular |

C8H16NO5P |

Peso molecular |

237.19 g/mol |

Nombre IUPAC |

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |

InChI |

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1 |

Clave InChI |

OKDOWCKDTWNRCB-PTYLAXBQSA-N |

SMILES |

CCOC(=O)C(C=C(C)CP(=O)(O)O)N |

SMILES isomérico |

CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N |

SMILES canónico |

CCOC(=O)C(C=C(C)CP(=O)(O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cgp 43487; Cgp43487; Cgp-43487. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.